molecular formula C16H14FN5OS B5586297 N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5586297
M. Wt: 343.4 g/mol
InChI Key: OPPWUDGACCNQJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazolylthioacetamide derivatives involves the condensation of suitable precursors in the presence of catalysts or activating agents. For example, the synthesis of similar compounds has been achieved by reacting triazole-thiol with chloroacetamide derivatives under basic conditions, highlighting the importance of selecting appropriate starting materials and reaction conditions to achieve the desired product (Mahyavanshi et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is elucidated using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. These techniques provide detailed information about the compound's molecular geometry, electronic structure, and the nature of its functional groups (Castiñeiras et al., 2018).

Chemical Reactions and Properties

Triazolylthioacetamides participate in various chemical reactions, contributing to their versatility in synthetic chemistry and biological applications. Their reactivity can be modified by substituting different groups on the triazole ring, influencing their potential as inhibitors or reactants in organic synthesis and medicinal chemistry (Wang et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in different research domains. These properties are determined using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction analysis (Kariuki et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for understanding the compound's behavior in biological systems or chemical reactions. Studies involving similar compounds have highlighted the importance of functional groups in determining these properties and their biological activities (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c1-22-15(11-3-2-8-18-9-11)20-21-16(22)24-10-14(23)19-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPWUDGACCNQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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